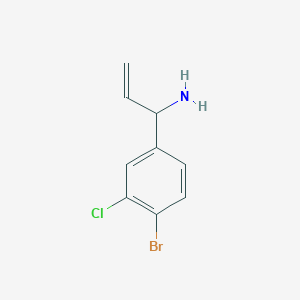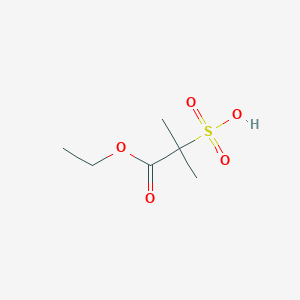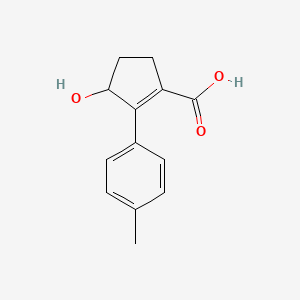
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a tolyl group attached to a cyclopentene ring. It is primarily used in research and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tolyl-substituted cyclopentene with a hydroxylating agent to introduce the hydroxyl group at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization and hydroxylation processes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the double bond in the cyclopentene ring.
Substitution: The tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid moiety play crucial roles in forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Cyclopentenecarboxylic acid: A similar compound with a cyclopentene ring and a carboxylic acid group but lacking the hydroxyl and tolyl groups.
3-Cyclopentene-1-carboxylic acid, 1-hydroxy-: Another related compound with a hydroxyl group but different substitution patterns.
Uniqueness
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a tolyl group on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-hydroxy-2-(4-methylphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-2-4-9(5-3-8)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16) |
InChI 键 |
MHKHKRZNQOXBFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


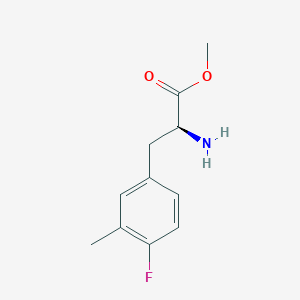
![ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)
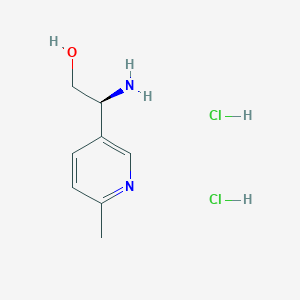
![2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B13056177.png)
![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
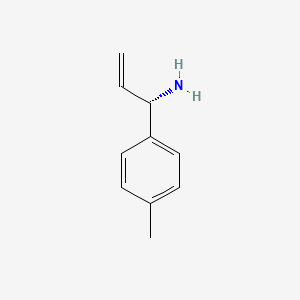
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
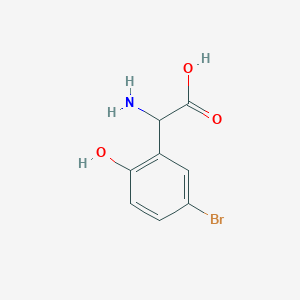
![(3E)-1-(4-chlorophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-1-en-1-ol](/img/structure/B13056194.png)

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
